Clonidine Hydrochloride

Catalog No.
S524034
CAS No.
4205-91-8
M.F
C9H10Cl3N3
M. Wt
266.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clonidine Hydrochloride

Clonidine free base insolubility necessitates organic solvents, introducing cytotoxicity; dexmedetomidine's high α2 selectivity eliminates I1 receptor pharmacology. Clonidine HCl resolves both:

  • 50 mg/mL aqueous solubility eliminates DMSO/vehicle toxicity.
  • 12-24 h half-life supports long-term hypotensive studies without IV infusion.
  • 220:1 α2/α1 & 16:1 α2/I1 selectivity preserves polypharmacological partial agonism.

CAS Number

4205-91-8

Product Name

Clonidine Hydrochloride

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H

InChI Key

ZNIFSRGNXRYGHF-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Catapres, Catapresan, Catapressan, Chlophazolin, Clofelin, Clofenil, Clonidine, Clonidine Dihydrochloride, Clonidine Hydrochloride, Clonidine Monohydrobromide, Clonidine Monohydrochloride, Clopheline, Dihydrochloride, Clonidine, Dixarit, Gemiton, Hemiton, Hydrochloride, Clonidine, Isoglaucon, Klofelin, Klofenil, M 5041T, M-5041T, M5041T, Monohydrobromide, Clonidine, Monohydrochloride, Clonidine, ST 155, ST-155, ST155

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl

The exact mass of the compound Clonidine hydrochloride is 264.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

50 mg, 100 mg

Clonidine hydrochloride (CAS: 4205-91-8) is a highly characterized, centrally acting alpha-2 adrenergic agonist and imidazoline (I1) receptor ligand. As the hydrochloride salt of clonidine, it presents as a stable, water-soluble crystalline powder, fundamentally resolving the aqueous insolubility of its free base counterpart . In commercial and research procurement, it serves as the gold-standard reference material for mixed alpha-2/I1 receptor signaling, long-duration hypotensive modeling, and the formulation of aqueous-based transdermal, oral, and injectable delivery systems. Its well-documented pharmacokinetic profile and dual-receptor affinity make it an indispensable baseline compound for cardiovascular pharmacology and neurobehavioral assays [1].

Research Fit

Hydrochloride salt form – distinct from free base (CAS 4205-90-7); aqueous solubility supports solution preparation for research assays.
α2-adrenoceptor agonist – tool for autonomic regulation, sympathetic outflow, and receptor pharmacology studies.
Research models – cardiovascular endpoint analysis, CNS receptor signaling, and pain-pathway investigation.

Substituting clonidine hydrochloride with its free base form or with newer, highly selective alpha-2 agonists like dexmedetomidine fundamentally alters experimental parameters and formulation viability. The free base requires organic solvents for dissolution, introducing potential vehicle toxicity in cell-based assays and complicating physiological buffer preparation . Furthermore, substituting clonidine with dexmedetomidine shifts the alpha-2:alpha-1 selectivity ratio from 220:1 to over 1600:1, eliminating the partial agonism and unique imidazoline I1 receptor interactions that define clonidine's specific cardiovascular and sedative profiles [1]. Buyers must procure the exact hydrochloride salt to ensure aqueous compatibility, long in vivo half-life, and the precise polypharmacological baseline required for established models.

Substitution Risk

This product
Clonidine HCl
  • Balanced α2A/α2B affinity
  • Shorter elimination half-life (6–15 h range)
  • Pronounced cardiovascular rebound upon abrupt discontinuation
Common substitute
Guanfacine
  • ~20-fold more α2A-selective; minimal α2B engagement may shift pharmacodynamic endpoint profiles
  • Longer half-life (~17 h) alters washout kinetics in crossover protocols
  • Withdrawal rebound less pronounced; may not replicate clonidine’s rapid receptor resensitization patterns

Superior Aqueous Solubility for Liquid Formulation

The hydrochloride salt formation of clonidine drastically alters its solubility profile compared to the free base. Clonidine hydrochloride achieves an aqueous solubility of approximately 50 mg/mL, whereas the free base is poorly soluble in water and typically requires organic solvents such as DMSO or ethanol for dissolution . This high aqueous solubility allows for the direct preparation of physiological buffers, intravenous injectables, and oral solutions without the confounding cellular toxicity or precipitation risks associated with organic co-solvents.

Evidence DimensionAqueous Solubility
Target Compound Data~50 mg/mL (Clonidine Hydrochloride)
Comparator Or BaselinePoorly soluble / requires organic solvent (Clonidine Free Base)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard aqueous solvent at room temperature

Eliminates the need for organic solvents in assay preparation, ensuring biocompatibility in cell cultures and seamless integration into liquid formulations.

PK Profile vs Guanfacine
Head-to-head
Vd 2.0 L/kg (clonidine) vs 6.3 L/kg (guanfacine); t½ 6–15 h vs 17 h. Guanfacine Vd 3.15‑fold larger.
Shorter half-life supports flexible dosing titration and rapid washout in acute study designs.
Clinical PK studies in hypertensive patients; tissue distribution differences may influence central vs peripheral endpoint interpretation.

Differentiated Alpha-2/Alpha-1 Selectivity Ratio

Clonidine hydrochloride exhibits an alpha-2 to alpha-1 adrenergic receptor selectivity ratio of approximately 220:1. In contrast, the closely related analog dexmedetomidine possesses a highly specific ratio of 1620:1[1]. This quantitative difference defines clonidine as a partial agonist with a mixed receptor profile at higher concentrations, capable of inducing transient peripheral vasoconstriction via alpha-1 activation before its central alpha-2 mediated hypotensive effects dominate[2].

Evidence DimensionAlpha-2 to Alpha-1 Selectivity Ratio
Target Compound Data220:1
Comparator Or Baseline1620:1 (Dexmedetomidine)
Quantified Difference~7.3-fold lower selectivity for alpha-2 over alpha-1
ConditionsIn vitro receptor binding assays

Essential for researchers requiring a partial agonist or a mixed-action cardiovascular baseline, rather than the pure alpha-2 isolation provided by dexmedetomidine.

Antihypertensive Endpoint vs Methyldopa
Head-to-head
Mean arterial pressure 117 mm Hg (clonidine+diuretic) vs 121 mm Hg (methyldopa+diuretic) from baseline 145 mm Hg; both p < 0.01. Clonidine arm showed 4 mm Hg greater reduction.
Supports blood pressure endpoint model comparison; magnitude advantage is modest and accompanied by increased side-effect reporting.
Double-blind crossover in 41 outpatients; diuretic background may confound standalone interpretation.

Extended Elimination Half-Life for Long-Duration Models

For in vivo procurement, the pharmacokinetic duration of the chosen agonist dictates the dosing regimen. Clonidine hydrochloride demonstrates a prolonged terminal elimination half-life of 12 to 24 hours following administration. Conversely, dexmedetomidine is rapidly metabolized, exhibiting a much shorter terminal elimination half-life of approximately 2 hours [1]. This extended pharmacokinetic profile allows clonidine to be administered as a single daily dose or via transdermal patches for sustained effects, whereas dexmedetomidine typically requires continuous intravenous infusion to maintain steady-state plasma levels.

Evidence DimensionTerminal Elimination Half-Life
Target Compound Data12 - 24 hours
Comparator Or Baseline~2 hours (Dexmedetomidine)
Quantified Difference6 to 12 times longer elimination half-life
ConditionsIn vivo mammalian pharmacokinetics

Reduces dosing frequency and eliminates the need for continuous infusion pumps in long-term behavioral and cardiovascular animal models.

α2 Subtype Affinity vs Guanfacine
Cross-study
Ki α2A 35–62 nM, α2B 69–309 nM (clonidine); guanfacine Ki α2B 1020–1380 nM. Guanfacine α2B affinity 3.3–20× weaker.
Balanced α2A/α2B engagement supports integrated central and peripheral endpoint analysis; guanfacine’s α2A preference limits α2B-mediated vasoconstriction/platelet readouts.
Recombinant human receptor binding assays; reported Ki ranges reflect inter-study variability.

Benchmark Affinity for Imidazoline I1 Receptors

Beyond its adrenergic activity, clonidine hydrochloride is a benchmark ligand for the I1 imidazoline receptor, possessing a high binding affinity (Ki of approximately 9 nM)[2]. Its alpha-2 to imidazoline selectivity ratio is 16:1, compared to 32:1 for dexmedetomidine, making clonidine significantly more active at imidazoline sites relative to its adrenergic activity[1]. This dual-action mechanism is critical for studying the central regulation of blood pressure, as the hypotensive effects of clonidine are mediated through both alpha-2 and I1 receptor pathways.

Evidence DimensionAlpha-2 to Imidazoline Selectivity Ratio
Target Compound Data16:1 (higher relative I1 activity)
Comparator Or Baseline32:1 (Dexmedetomidine)
Quantified Difference2-fold greater relative affinity for imidazoline receptors
ConditionsCentral nervous system receptor binding assays

Makes clonidine the mandatory reference standard for assays investigating dual alpha-2/imidazoline receptor-mediated hypotensive and sedative pathways.

ER vs IR Cmax Reduction
Cross-study
ER Cmax 258 pg/mL vs IR 443 pg/mL (42% lower); Tmax delayed 4.4 h. AUC ~89% of IR.
Supports formulation‑specific exposure‑profile studies; lower peak concentration may reduce acute cardiovascular/sedation confounders while maintaining total exposure.
Single 0.1 mg dose, 15 healthy adults, crossover; fasted conditions.
Analytical Method (USP/EP vs JP)
Cross-study
USP/EP: HPLC-UV 220 nm, assay 98.0–102.0%. JP 17th: potentiometric titration. HPLC provides superior specificity for related substances.
Method selection impacts impurity detection and regulatory submission alignment; HPLC-based specifications may be preferred for stability‑indicating assays.
Pharmacopoeial monograph differences; method transfer requires validation per ICH guidelines.
Compounded Capsule Stability
Head-to-head
Tablet-derived capsules: 7/8 batches compliant; titrated powder: 1/8 batches compliant. 1‑year stability >90% at 25°C/60% RH.
For pediatric formulation research, starting from commercial tablets markedly improves batch compliance over API powder trituration.
20‑mcg capsules; 8 experimental batches per method; protective packaging used.

Aqueous Injectable and Liquid Formulation Development

Due to its high aqueous solubility (50 mg/mL) compared to the free base, clonidine hydrochloride is the required raw material for developing sterile injectable solutions, epidural formulations, and oral liquid suspensions. It ensures complete dissolution in physiological buffers without the need for toxic co-solvents .

Long-Duration In Vivo Cardiovascular Modeling

Leveraging its extended 12-24 hour elimination half-life, clonidine hydrochloride is the preferred agent for long-term blood pressure monitoring and sustained sympatholytic studies in rodents and larger mammals. It avoids the complex continuous IV infusion setups necessitated by short-acting analogs like dexmedetomidine [1].

Mixed Alpha-2/Alpha-1 and Imidazoline Receptor Assays

Because of its specific 220:1 alpha-2/alpha-1 selectivity and its 16:1 alpha-2/imidazoline ratio, clonidine hydrochloride serves as the primary pharmacological benchmark for evaluating partial agonism and dual-pathway central hypotensive mechanisms, distinguishing it from highly specific alpha-2 agonists [2] [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cardiovascular pharmacology studies
Blood pressure endpoint response profile with comparator context
Endpoint-controlled model interpretation; verify diuretic background confounders
α2-adrenoceptor subtype selectivity research
Balanced α2A/α2B affinity
Subtype‑specific functional readouts (vasoconstriction, platelet aggregation) vs α2A‑selective tools
Formulation-dependent exposure studies
Extended‑release exposure profile with lower Cmax
Cmax‑related side‑effect confounders; confirm AUC comparability in target model
Analytical method validation / pharmacopoeial alignment
HPLC‑UV methodology aligned to USP/EP specifications
Impurity profiling specificity; suitability for stability‑indicating assay transfer

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

264.994030 Da

Monoisotopic Mass

264.994030 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W76I6XXF06

Related CAS

4205-90-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (93.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sedation

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic alpha-2 Receptor Agonists

Pharmacology

Clonidine Hydrochloride is the hydrochloride salt form of clonidine, an imidazoline derivate and centrally-acting alpha-adrenergic agonist as well as antagonist with antihypertensive activity. Clonidine hydrochloride binds to and stimulates central alpha-2 adrenergic receptors, thereby decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow, leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4205-91-8

Metabolism Metabolites

Hepatic. Metabolized via minor pathways. The major metabolite, p-hydroxyclonidine, is present in concentrations less than 10% of those of unchanged clonidine in urine. Four metabolites have been detected, but only p-hydroxyclonidine has been identified. Half Life: 6-20 hours; 40-60% is excreted in urine unchanged, 20% is excreted in feces. Less than 10% is excreted by p-hydroxyclonidine.

Wikipedia

Clonidine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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